3-Bromo-2,4,6-trimethylpyridine
Overview
Description
3-Bromo-2,4,6-trimethylpyridine: is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol . It is a derivative of pyridine, where three methyl groups are substituted at the 2, 4, and 6 positions, and a bromine atom is substituted at the 3 position. This compound is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is carried out using hydrogen bromide as the brominating agent . The general reaction scheme is as follows:
2,4,6-trimethylpyridine+HBr→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,6-trimethylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2,4,6-trimethylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: this compound carboxylic acid or aldehyde derivatives.
Reduction: 2,4,6-trimethylpyridine.
Scientific Research Applications
3-Bromo-2,4,6-trimethylpyridine is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.
Material Science: As a precursor for the synthesis of functional materials and polymers.
Biological Studies: In the study of enzyme mechanisms and biochemical pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,6-trimethylpyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In oxidation reactions, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids or aldehydes.
Comparison with Similar Compounds
3-Bromo-2-methylpyridine: Similar structure but with only one methyl group at the 2 position.
3-Bromo-4-methylpyridine: Similar structure but with a methyl group at the 4 position.
2,4,6-Trimethylpyridine: Lacks the bromine atom at the 3 position.
Uniqueness: 3-Bromo-2,4,6-trimethylpyridine is unique due to the presence of three methyl groups and a bromine atom, which provides distinct reactivity and properties compared to other bromopyridine derivatives. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields.
Biological Activity
3-Bromo-2,4,6-trimethylpyridine (C₈H₁₀BrN), also known as 3-bromo-collidine, is a bromo-substituted derivative of 2,4,6-trimethylpyridine. This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential applications. The presence of a bromine atom and three methyl groups on the pyridine ring significantly influences its reactivity and biological profile.
- Molecular Formula : C₈H₁₀BrN
- Molecular Weight : 200.08 g/mol
- CAS Number : 23079-73-4
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit promising anticonvulsant properties . A study demonstrated that certain derivatives were effective in reducing seizure activity in animal models. This suggests potential for developing new anticonvulsant drugs based on this compound's structure.
Anti-inflammatory Properties
In addition to anticonvulsant effects, this compound has shown anti-inflammatory activity . The compound was tested in vitro and in vivo for its ability to inhibit inflammatory pathways, indicating its potential use in treating inflammatory diseases.
Enzyme Inhibition
This compound acts as an inhibitor of cytochrome P450 enzymes , which play a crucial role in drug metabolism. Such inhibition can lead to significant drug-drug interactions, making it important for understanding its pharmacokinetic profile .
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes to its biological activity. The arrangement of methyl groups and the presence of bromine at the third position on the pyridine ring are critical for its interaction with biological targets.
Compound Name | Structural Features | Similarity Index |
---|---|---|
3-Bromo-2,6-dimethylpyridine | Bromine at position 3; dimethyl groups | 0.88 |
3-Bromo-2-methylpyridine | Bromine at position 3; single methyl group | 0.85 |
3-Chloro-2,4,6-trimethylpyridine | Chlorine instead of bromine | 0.86 |
3-Fluoro-2,4-dimethylpyridine | Fluorine at position 3 | 0.87 |
This table illustrates how variations in substituents can affect the biological activity of related compounds.
Study on Anticonvulsant Effects
A specific study evaluated several derivatives of this compound for their anticonvulsant effects using the maximal electroshock seizure (MES) test in mice. The results indicated that certain derivatives significantly reduced seizure duration compared to controls.
Investigation into Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of this compound. It was found that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests that the compound could be developed into a therapeutic agent for inflammatory conditions.
Properties
IUPAC Name |
3-bromo-2,4,6-trimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJRNSEQXUVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648817 | |
Record name | 3-Bromo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23079-73-4 | |
Record name | 3-Bromo-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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